Ido1/tdo-IN-4

IDO1 TDO Dual inhibition

IDO1/TDO-IN-4 (Compound 28) is a synthetic, dual inhibitor of IDO1 and TDO, distinct from selective IDO1 inhibitors like epacadostat or navoximod. With IC50 values of 3.53 μM (IDO1) and 1.15 μM (TDO), it uniquely enables complete blockade of the kynurenine pathway in systems where both enzymes are co-expressed, such as certain tumors and inflamed brain tissue. This compound has validated in vivo efficacy, rescuing LPS-induced depressive-like behavior in mice, and in vitro activity in modulating microglial activation at low micromolar concentrations. Its β-carboline scaffold and dual hydrogen-bond/π-π stacking mechanism make it a critical benchmark for pathway shutdown studies.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
Cat. No. B12395666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo1/tdo-IN-4
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CN=CN4
InChIInChI=1S/C14H10N4/c1-2-4-11-9(3-1)10-5-6-16-14(13(10)18-11)12-7-15-8-17-12/h1-8,18H,(H,15,17)
InChIKeyHUTBKGSJEGKJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO1/TDO-IN-4: A Dual IDO1/TDO Inhibitor for Neurological and Immunological Research


IDO1/TDO-IN-4 (also known as compound 28, CAS 461424-21-5) is a synthetic small molecule belonging to the 1-(hetero)aryl-β-carboline derivative class. It functions as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in the kynurenine pathway of tryptophan metabolism [1]. The compound is characterized by its ability to form hydrogen bonds with IDO1 and engage in π-π stacking interactions with TDO, leading to dual enzymatic inhibition [2]. Its development is grounded in the need for simultaneous blockade of both enzymes, which are implicated in immune suppression and neuroinflammation.

Why IDO1/TDO-IN-4 Cannot Be Replaced by Single-Target IDO1 Inhibitors


In many pathological contexts, both IDO1 and TDO are co-expressed and contribute to immune evasion or neuroinflammation. Selective inhibition of only IDO1, as achieved by compounds like epacadostat or navoximod, is insufficient to fully ablate kynurenine production in cells or tissues expressing TDO [1]. In contrast, IDO1/TDO-IN-4 provides dual blockade, which is necessary to achieve meaningful suppression of the pathway in environments where both enzymes are active, such as certain tumors and the inflamed brain [2]. This fundamental mechanistic difference renders simple substitution with an IDO1-selective inhibitor ineffective for experimental models requiring comprehensive pathway shutdown.

Quantitative Differentiation: IDO1/TDO-IN-4 vs. Key Comparators


Dual Target Inhibition: IDO1/TDO-IN-4 vs. Single-Target IDO1 Inhibitors

Unlike selective IDO1 inhibitors such as epacadostat or navoximod, IDO1/TDO-IN-4 potently inhibits both IDO1 and TDO. In enzymatic assays, IDO1/TDO-IN-4 exhibits IC50 values of 3.53 μM for IDO1 and 1.15 μM for TDO [1]. In contrast, epacadostat is a selective IDO1 inhibitor (IC50 = 10-71.8 nM for IDO1) with negligible activity against TDO , and navoximod is similarly selective (IDO1 IC50 = 28 nM) . This dual inhibition is critical for models where both enzymes are co-expressed and contribute to pathology.

IDO1 TDO Dual inhibition Epacadostat Navoximod

In Vivo Efficacy: Rescue of LPS-Induced Depressive-Like Behavior in Mice

IDO1/TDO-IN-4 demonstrates functional in vivo efficacy in a lipopolysaccharide (LPS)-induced mouse model of depression. Intraperitoneal administration of IDO1/TDO-IN-4 at 20 mg/kg on days 1, 2, and 3 significantly rescued LPS-induced depressive-like behavior [1]. This behavioral rescue is associated with suppression of microglial activation, reduction of proinflammatory cytokines, and decreased kynurenine levels in the brain [1]. In contrast, many other dual IDO1/TDO inhibitors have not been validated in this neurobehavioral model, making IDO1/TDO-IN-4 a preferred tool for studying inflammation-induced depression.

Depression LPS Behavioral pharmacology In vivo Neuroinflammation

Mechanistic Differentiation: Unique Binding Mode to IDO1 and TDO

IDO1/TDO-IN-4 engages its targets through a distinct binding mechanism compared to other dual inhibitors. It forms hydrogen bonds with the IDO1 active site and establishes π-π stacking interactions with TDO [1]. This dual-mode interaction is not uniformly observed across all dual inhibitors. For example, PVZB3001 exhibits competitive inhibition against TDO but its interaction with IDO1 differs, while IDO1/TDO-IN-1 (Ki = 0.23 μM for IDO1, Ki = 0.73 μM for TDO) operates via non-competitive and competitive mechanisms respectively . The specific binding mode of IDO1/TDO-IN-4 may contribute to its unique efficacy in neuroinflammation models and acceptable safety profile [2].

Binding mode Hydrogen bond π-π stacking Structure-activity relationship

Cellular Potency: Inhibition of LPS-Induced Microglial Activation and Cytokine Production

In cellular models relevant to neuroinflammation, IDO1/TDO-IN-4 inhibits LPS-induced activation of BV2 microglial cells at concentrations of 0-2 μM, as assessed by morphological changes [1]. At the same concentration range, it suppresses the generation of pro-inflammatory factors and promotes the expression of the anti-inflammatory cytokine IL-10 [1]. This cellular profile is distinct from dual inhibitors like PVZB3001, which has been characterized primarily in cancer cell lines (A172, A431) for kynurenine production (IC50 = 0.96 μM and 0.74 μM, respectively) . The microglial data positions IDO1/TDO-IN-4 as a more relevant tool for neuroimmunology research.

Microglia Cytokines Neuroinflammation BV2 cells

Validated Research Applications for IDO1/TDO-IN-4 Based on Quantitative Evidence


Neuroinflammation and Depression Research

IDO1/TDO-IN-4 is optimally suited for in vivo studies of inflammation-induced depression. The compound's demonstrated rescue of LPS-induced depressive-like behavior in mice [1] provides a direct, validated endpoint for investigating the role of the kynurenine pathway in mood disorders. Researchers can employ this compound to dissect mechanisms involving microglial activation, cytokine modulation, and IDO1/TDO expression in the brain [1].

Microglial Biology and Neuroimmune Signaling

Given its ability to inhibit LPS-induced activation of BV2 microglial cells and modulate pro-/anti-inflammatory cytokine balance at low micromolar concentrations [2], IDO1/TDO-IN-4 is a valuable chemical probe for studying microglial function in vitro. This application is particularly relevant for projects examining the interplay between tryptophan metabolism and neuroimmune responses.

Comparative Pharmacology of Dual IDO1/TDO Inhibitors

With its well-characterized dual inhibition profile (IDO1 IC50 = 3.53 μM, TDO IC50 = 1.15 μM) [3] and distinct binding mode involving hydrogen bonding with IDO1 and π-π stacking with TDO [2], IDO1/TDO-IN-4 serves as a benchmark compound for evaluating the structure-activity relationships and cellular efficacy of emerging dual inhibitors. Its unique chemical scaffold (β-carboline) further distinguishes it from other dual inhibitor classes [3].

Dual-Target Pathway Dissection in Co-Expression Models

For experimental systems where both IDO1 and TDO are co-expressed (e.g., certain cancer cell lines or inflamed tissues), IDO1/TDO-IN-4 enables complete blockade of kynurenine production. This is in stark contrast to selective IDO1 inhibitors like epacadostat or navoximod, which fail to inhibit TDO-mediated tryptophan catabolism [4]. The compound is therefore critical for accurately modeling the effects of dual pathway inhibition.

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